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Compound of Interest

Compound Name: 3-Bromo-2-methoxyaniline

Cat. No.: B168565

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Bromo-2-methoxyaniline (CAS No. 116557-46-1). It is intended for researchers,
scientists, and professionals in the field of drug development and chemical synthesis. This
document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with detailed experimental protocols, to facilitate the
identification, characterization, and utilization of this compound.

Molecular Structure and Properties

3-Bromo-2-methoxyaniline, also known as 3-Bromo-o-anisidine, is an aromatic amine with
the chemical formula C7HsBrNO and a molecular weight of 202.05 g/mol .[1][2][3] Its structure
consists of an aniline ring substituted with a bromine atom at position 3 and a methoxy group at
position 2.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 3-Bromo-2-
methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data of 3-Bromo-2-methoxyaniline
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.64-6.76 m 3H Aromatic Protons
5.23 S 2H -NH:z
3.66 S 3H -OCHs

Solvent: DMSO-ds, Instrument Frequency: 300 MHz[4]

Note: At the time of this publication, publicly available experimental 13C NMR data for 3-Bromo-
2-methoxyaniline could not be definitively located.

Infrared (IR) Spectroscopy

Note: At the time of this publication, a complete experimental IR spectrum with peak
assignments for 3-Bromo-2-methoxyaniline was not available in the public domain. However,
characteristic absorption bands for similar aromatic amines are well-established. Primary
aromatic amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm~1, C-
N stretching between 1340-1250 cm~1%, and aromatic C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Note: Publicly available experimental mass spectrometry data detailing the fragmentation
pattern of 3-Bromo-2-methoxyaniline is not readily available. The molecular ion peak (M*)
would be expected at m/z 201 and an (M+2)* peak of similar intensity at m/z 203, characteristic
of the isotopic distribution of bromine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for aromatic amines like 3-Bromo-2-methoxyaniline.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 3-Bromo-2-methoxyaniline is
dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-de
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(DMSO-de) or chloroform-d (CDCIs), in a5 mm NMR tube.

Instrumentation and Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer
operating at a frequency of 300 MHz or higher.

e IH NMR: A standard pulse sequence is used to acquire the proton spectrum.

e 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
single lines for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier
transformation to generate the frequency-domain spectrum. Phase and baseline corrections
are then applied. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 3-Bromo-2-methoxyaniline, the KBr pellet
method is commonly employed. A small amount of the sample is finely ground with dry
potassium bromide (KBr) powder and then pressed into a thin, transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform
Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder, and the spectrum
is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent,
such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are typically acquired using a mass
spectrometer equipped with an Electron lonization (El) source. The sample is introduced into
the ion source, where it is vaporized and bombarded with a beam of high-energy electrons,
causing ionization and fragmentation. The resulting ions are then separated by a mass
analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b168565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 3-Bromo-2-methoxyaniline.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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